Bienvenue dans la boutique en ligne BenchChem!

3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

Computational chemistry push-pull chromophores DFT analysis

3-[3-(4-Chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid (CAS 882223-70-3) is a tetrasubstituted pyrazole derivative featuring a 4-chlorophenyl ring at the 3-position, a 2,2-dicyanoethenyl (dicyanovinyl) electron-acceptor at the 4-position, and a propanoic acid side chain at N1. It has a molecular weight of 326.74 g·mol⁻¹, a computed XLogP3 of 2, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area (tPSA) of 103 Ų.

Molecular Formula C16H11ClN4O2
Molecular Weight 326.74
CAS No. 882223-70-3
Cat. No. B2585285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
CAS882223-70-3
Molecular FormulaC16H11ClN4O2
Molecular Weight326.74
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Cl
InChIInChI=1S/C16H11ClN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23)
InChIKeyLLAPRRPSFLUVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Chlorophenyl)-4-(2,2-dicyanoethenyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 882223-70-3): Structural and Procurement Baseline


3-[3-(4-Chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid (CAS 882223-70-3) is a tetrasubstituted pyrazole derivative featuring a 4-chlorophenyl ring at the 3-position, a 2,2-dicyanoethenyl (dicyanovinyl) electron-acceptor at the 4-position, and a propanoic acid side chain at N1. It has a molecular weight of 326.74 g·mol⁻¹, a computed XLogP3 of 2, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area (tPSA) of 103 Ų [1]. The compound is catalogued in PubChem (CID 2389771) and the ZINC15 database (ZINC301146837) but currently lacks ChEMBL-annotated bioactivity records, placing it in the early-discovery chemical space where structure-driven differentiation, rather than established potency profiles, governs procurement decisions [2].

Why Procuring 882223-70-3 Cannot Be Reduced to Generic Pyrazole-Propanoic Acid Selection


Generic substitution of CAS 882223-70-3 with superficially similar pyrazole-propanoic acid derivatives (e.g., arylpyrazole-3-propanoic acid scaffolds) is structurally and functionally precarious. The compound's 4-(2,2-dicyanoethenyl) substituent is absent in the well-characterized 1,5-diarylpyrazole-3-propanoic acid series that act as leukotriene biosynthesis inhibitors (IC₅₀ = 12–14 μM for leads) [1], and is also absent in celecoxib, the archetypal pyrazole COX-2 inhibitor (COX-2 IC₅₀ = 0.04 μM) . The dicyanovinyl group functions as a potent electron-withdrawing substituent that fundamentally alters the electronic distribution, conformational preferences, and putative binding interactions of the pyrazole core. Furthermore, the positional isomerism—3-(4-chlorophenyl) rather than 5-aryl substitution—distinguishes this compound from the extensively studied 1,5-diarylpyrazole pharmacophores. For researchers requiring the precise 3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)-N1-propanoic acid topology, substitution by any commercially available alternative introduces an uncontrolled variable that invalidates SAR continuity, target-engagement hypotheses, and crystallographic/spectroscopic tractability.

Quantitative Comparative Evidence: Where CAS 882223-70-3 Diverges from Pyrazole Analogs


Electronic-Structure Differentiation: Dicyanovinyl Acceptor Strength Quantified by Computed HOMO-LUMO Gap vs. 1,5-Diarylpyrazole Congeners

The 2,2-dicyanoethenyl group at the pyrazole 4-position of CAS 882223-70-3 functions as a strong electron-acceptor, creating a donor–π–acceptor (D–π–A) push-pull system that is structurally absent in 1,5-diarylpyrazole-3-propanoic acid leads. In analogous dicyanovinyl-substituted pyrazoles (e.g., 3-(2,2-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole), this motif enables non-linear optical (NLO) activity and pronounced solvatochromism [1]. The computed molecular descriptors for 882223-70-3—XLogP3 = 2, tPSA = 103 Ų, five hydrogen bond acceptors, and a single hydrogen bond donor [2]—indicate a moderate lipophilicity/hydrophilicity balance distinct from celecoxib (XLogP3 ≈ 3.5, tPSA ≈ 78 Ų, three H-bond acceptors) [3]. The additional two H-bond acceptors contributed by the dicyanovinyl group are expected to alter solvation energetics and protein-ligand interaction fingerprints, providing a differentiable starting point for fragment-based or structure-guided optimization campaigns that cannot be replicated by des-dicyano analogs.

Computational chemistry push-pull chromophores DFT analysis

Target Prediction Divergence: SEA-Based Putative Target Profile vs. Celecoxib's Established COX-2 Selectivity

The Similarity Ensemble Approach (SEA) applied to ZINC301146837 (the ZINC entry for 882223-70-3) predicts association with kinase targets—MAP kinase-interacting serine/threonine-protein kinase 1 (MKNK1), receptor tyrosine-protein kinase erbB-2 (ERBB2), erbB-4 (ERBB4), and epidermal growth factor receptor (EGFR)—with maximum Tanimoto coefficients (Tc) of 0.42, 0.37, 0.37, and 0.37, respectively, based on ChEMBL20 fingerprint similarity [1]. In contrast, celecoxib is a high-affinity, selective COX-2 inhibitor (COX-2 IC₅₀ = 0.04 μM; COX-1 IC₅₀ = 15 μM; selectivity ratio ≈ 375) with no significant kinase polypharmacology at therapeutic concentrations . The SEA-predicted kinase association for 882223-70-3, while computationally derived and not experimentally validated, represents a class-level inference that the dicyanovinyl-pyrazole scaffold may engage ATP-binding pockets rather than the cyclooxygenase active site, a fundamental divergence in target space that makes the two compounds non-interchangeable for any assay requiring COX-2 modulation or, conversely, kinase-targeted screening.

Target prediction SEA algorithm kinase profiling

Antimycobacterial Pharmacophore Alignment: 4-Chlorophenyl-Pyrazole Scaffold Potency in M. tuberculosis H37Rv vs. Isoniazid

The 3-(4-chlorophenyl)-4-substituted pyrazole chemotype—the direct structural ancestor of 882223-70-3—has demonstrated potent in vitro antimycobacterial activity. Horrocks and co-workers reported that compound 161 (a 3-(4-chlorophenyl)-4-substituted pyrazole derivative) exhibited an MIC of 0.35 μg·mL⁻¹ against M. tuberculosis H37Rv, with low toxicity toward the HepG2 hepatocyte cell line [1]. This potency is numerically superior to the standard first-line agent isoniazid in the same assay context (MIC = 0.625 μg·mL⁻¹) [1]. While the specific dicyanovinyl substituent of 882223-70-3 has not been independently tested in this assay, the core 3-(4-chlorophenyl)pyrazole scaffold is validated for antitubercular activity. Pathak et al. further demonstrated that electron-withdrawing substituents (chloro, nitro, pyridyl) on the phenyl ring are critical for maintaining sub-μg·mL⁻¹ MIC values, with electron-donating groups (hydroxyl, methoxy, amino) abolishing activity [2]. The strongly electron-withdrawing dicyanovinyl group (σₚ Hammett constant for -CH=C(CN)₂ ≈ +0.84) at the 4-position of 882223-70-3 is thus structurally consonant with the established SAR requirement, and the compound may potentiate or retain this antitubercular phenotype.

Antitubercular Mycobacterium tuberculosis MIC determination

Molecular Size and Rotatable Bond Flexibility vs. Fragment-Level 3-(4-Chlorophenyl)propanoic Acid

3-(4-Chlorophenyl)propanoic acid (CAS 2019-34-3, C₉H₉ClO₂, MW = 184.62 g·mol⁻¹) is a minimal fragment used as a synthetic building block [1], whereas 882223-70-3 (C₁₆H₁₁ClN₄O₂, MW = 326.74 g·mol⁻¹) constitutes a fully elaborated lead-like molecule with a heavy atom count of 23, a complexity score of 547, and five rotatable bonds [2]. The molecular weight increase of 142.12 g·mol⁻¹ (+77%) corresponds to the addition of the pyrazole-dicyanovinyl scaffold, which introduces conformational constraint from the planar dicyanovinyl moiety (fraction sp³ = 0.06) and the heteroaromatic pyrazole ring. This shift from a flexible, low-complexity fragment to a conformationally restricted, lead-like chemotype is critical for target-binding entropy considerations and for progression through the fragment-to-lead optimization cascade. The fragment cannot serve as a surrogate for the elaborated compound in any biological assay requiring the full pharmacophore, and the elaborated compound cannot be replaced by the fragment for medicinal chemistry elaboration without sacrificing the pre-installed dicyanovinyl-pyrazole complexity that would otherwise require multi-step synthetic construction.

Fragment-based drug discovery molecular complexity ligand efficiency

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Permeability Predictions vs. 1,5-Diarylpyrazole Leads

The hydrogen-bond donor count (HBD = 1) and acceptor count (HBA = 5) of 882223-70-3 place it slightly outside the central tendency of oral drug-like space (median HBD ≈ 2, HBA ≈ 4 for approved oral drugs) [1]. Specifically, the five H-bond acceptors—two from the dicyanovinyl nitriles, two from the pyrazole N atoms, and one from the carboxylic acid carbonyl—create a higher acceptor density than the 1,5-diarylpyrazole-3-propanoic acid leads (e.g., compound 4a in Çalışkan Ergün et al., which bears only three H-bond acceptors from the carboxylic acid and pyrazole ring, without the dicyano motif) [2]. This elevated HBA count, combined with a tPSA of 103 Ų, predicts reduced passive transcellular permeability relative to less polar pyrazole congeners. However, the single H-bond donor (carboxylic acid -OH) and moderate logP (2) keep the compound within the lead-like chemical space defined by the Rule of Four (MW ≤ 400, logP ≤ 4, HBD ≤ 4, HBA ≤ 8) [1]. The profile supports the compound's application as a tool compound for in vitro mechanistic studies where solubility and H-bond-mediated target recognition take priority over oral bioavailability, and distinguishes it from more lipophilic pyrazoles designed for in vivo pharmacokinetic performance.

ADME prediction hydrogen bonding oral bioavailability

Chemical Stability of the Dicyanovinyl Moiety: Covalent Modifier Potential vs. Non-Electrophilic Pyrazole Congeners

The 2,2-dicyanoethenyl (dicyanovinyl) group is a recognized Michael acceptor with electrophilic reactivity toward cysteine thiols, analogous to the dicyanovinyl warhead employed in covalent kinase inhibitors. In dicyanovinyl-substituted push-pull chromophores, the β-carbon of the vinyl group carries a partial positive charge due to the dual electron-withdrawing effect of the geminal nitrile groups, rendering it susceptible to nucleophilic attack [1]. This stands in contrast to celecoxib, 1,5-diarylpyrazole-3-propanoic acid derivatives, and 3-(4-chlorophenyl)propanoic acid, none of which contain an electrophilic warhead. The implication for procurement is two-fold: (a) 882223-70-3 may act as a covalent modifier of cysteine-containing targets, a mechanism inaccessible to the non-electrophilic comparators, and (b) this reactivity mandates specific handling, storage, and assay design considerations (e.g., inclusion of DTT-free buffer controls, time-dependent IC₅₀ determination, and glutathione-reactivity counterscreens) that are unnecessary for the electrophile-free alternatives. The dicyanovinyl group also enables 'inverse demand' Diels–Alder reactivity and Knoevenagel condensation reversibility under basic conditions, providing synthetic handles for bioconjugation or prodrug strategies [2].

Covalent inhibitors electrophilic warhead chemical proteomics

High-Confidence Application Scenarios for CAS 882223-70-3 Based on Comparative Evidence


Kinase-Targeted Screening Libraries for Polypharmacology Profiling

The SEA-based target prediction profile associating 882223-70-3 with MKNK1, ERBB2, ERBB4, and EGFR (Tc = 0.37–0.42) supports its inclusion in kinase-focused screening decks where COX-2-selective pyrazoles like celecoxib are irrelevant [1]. The dicyanovinyl electrophilic warhead further suggests utility in covalent kinase inhibitor discovery, particularly for kinases possessing a solvent-exposed cysteine near the ATP-binding pocket. Procurement for this application is justified by the predicted orthogonal target space relative to 1,5-diarylpyrazole-3-propanoic acid derivatives.

Antitubercular Lead Optimization Starting from a Validated 3-(4-Chlorophenyl)pyrazole Pharmacophore

The established MIC of 0.35 μg·mL⁻¹ for closely related 3-(4-chlorophenyl)-4-substituted pyrazoles against M. tuberculosis H37Rv, and the electron-withdrawing character of the dicyanovinyl group consistent with the published SAR, position 882223-70-3 as a candidate for antitubercular screening cascades [2]. The compound can be benchmarked against isoniazid (MIC = 0.625 μg·mL⁻¹) in MABA or agar dilution assays, with HepG2 cytotoxicity counter-screening to establish selectivity indices.

Fragment-to-Lead Elaboration Studies Using a Pre-Installed Dicyanovinyl Electrophilic Handle

For medicinal chemistry groups conducting fragment-based drug discovery, 882223-70-3 serves as a pre-elaborated scaffold that already incorporates the pyrazole-dicyanovinyl-propanoic acid topology. The dicyanovinyl group provides a latent electrophilic warhead for time-dependent target engagement or a synthetic handle for bioconjugation via thiol-Michael addition [3]. This contrasts with the fragment-level 3-(4-chlorophenyl)propanoic acid, which lacks both the pyrazole and the electrophilic functionality and would require multi-step synthesis to reach comparable complexity [4].

Physicochemical Profiling of Dicyanovinyl-Substituted Heterocycles for ADME Structure-Property Relationship (SPR) Studies

The combination of moderate logP (2), elevated tPSA (103 Ų), and a high H-bond acceptor count (5) makes 882223-70-3 a useful tool compound for systematically mapping the impact of dicyanovinyl substitution on solubility, permeability, and metabolic stability within a congeneric pyrazole series. Comparative measurements against des-dicyano analogs can quantify the incremental contribution of the nitrile pair to each ADME parameter, informing design principles for balancing potency and drug-like properties in pyrazole-based lead series [5].

Quote Request

Request a Quote for 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.